(2S)-Isoxanthohumol

描述

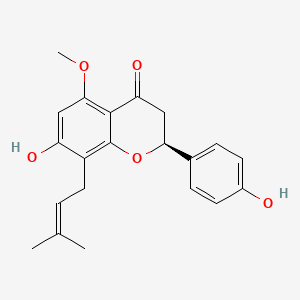

Structure

3D Structure

属性

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045280 | |

| Record name | Isoxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70872-29-6 | |

| Record name | Isoxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70872-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxanthohumol, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YHZ98N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-Isoxanthohumol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

(2S)-Isoxanthohumol , a prominent prenylflavonoid found in hops (Humulus lupulus), has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known mechanisms of action, with a focus on relevant experimental protocols and signaling pathways for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a chiral flavanone, with the "(2S)" designation indicating the stereochemistry at the C2 position of the chromane-4-one ring system. Its structure is characterized by a dihydroxylated phenyl group at the 2-position, a methoxy and a prenyl group on the A-ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| CAS Number | 70872-29-6 |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.40 g/mol |

| SMILES | C--INVALID-LINK--\C |

| InChI Key | YKGCBLWILMDSAV-SFHVURJKSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Light yellow solid | [1] |

| Melting Point | 204-206 °C | [1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), methanol, and ethanol. Slightly soluble in water. Formulations for in vivo studies often use vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [2][3][4] |

| UV max (in Methanol) | 289 nm | [4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, including antiproliferative, anti-inflammatory, and antiviral activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antiproliferative Activity

This compound has demonstrated antiproliferative effects against various cancer cell lines, including breast, ovarian, prostate, and colon cancer cells.[5] This activity is attributed, in part, to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity via NF-κB Pathway Modulation

Isoxanthohumol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Isoxanthohumol can inhibit this pathway by preventing the degradation of IκBα.

Figure 1: Modulation of the NF-κB signaling pathway by this compound.

Modulation of Estrogen Receptor Signaling

This compound is known to be a phytoestrogen, meaning it can interact with estrogen receptors (ERs).[7] Its precursor, xanthohumol, has been shown to suppress estrogen-dependent cell growth.[8] This interaction can be either agonistic or antagonistic depending on the cellular context and receptor subtype (ERα or ERβ). The modulation of ER signaling is a key area of investigation for its potential therapeutic applications, particularly in hormone-dependent cancers.

Figure 2: Modulation of Estrogen Receptor signaling by this compound.

Experimental Protocols

Chiral Separation of Isoxanthohumol Enantiomers by HPLC

To study the specific biological effects of this compound, it is essential to separate it from its (2R)-enantiomer, as they may exhibit different activities. The following protocol is based on a published method for the chiral separation of isoxanthohumol.[9][10]

Workflow for Chiral Separation:

Figure 3: Workflow for the chiral separation of isoxanthohumol enantiomers.

Detailed Methodology:

-

Sample Preparation: Dissolve the racemic mixture of isoxanthohumol in the mobile phase to a suitable concentration.

-

HPLC System:

-

Column: Chiralcel OD-H column.

-

Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v). The optimal ratio may require optimization.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at 289 nm.

-

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should resolve into distinct peaks.

-

Fraction Collection: Collect the fractions corresponding to each peak separately.

-

Purity Analysis: Re-inject the collected fractions onto the same chiral column to confirm their enantiomeric purity.

-

Solvent Evaporation: Evaporate the solvent from the fraction containing the desired (2S)-enantiomer under reduced pressure to obtain the purified compound.

Assessment of Antiproliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. The following is a general protocol that can be adapted for testing the antiproliferative effects of this compound.[11][12]

Detailed Methodology:

-

Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

Analysis of NF-κB Pathway Activation by Western Blotting

Western blotting can be used to assess the effect of this compound on the NF-κB signaling pathway by measuring the protein levels of key components like IκBα and the nuclear translocation of p65.[6]

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for various time points. After treatment, lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH for total lysates, or a nuclear/cytoplasmic marker for fractionated lysates) to determine the relative changes in protein expression or phosphorylation.

This technical guide provides a foundational understanding of this compound for researchers. The provided protocols and pathway diagrams serve as a starting point for further investigation into the therapeutic potential of this promising natural compound. As with any experimental work, optimization of the described protocols for specific cell lines and experimental conditions is recommended.

References

- 1. Isoxanthohumol, (2S)- - Lifeasible [lifeasible.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoxanthohumol | CAS:521-48-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoxanthohumol - Wikipedia [en.wikipedia.org]

- 8. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. chondrex.com [chondrex.com]

- 12. researchgate.net [researchgate.net]

(2S)-Isoxanthohumol discovery and natural sources

An In-depth Technical Guide to (2S)-Isoxanthohumol: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IXN) is a prenylflavonoid of significant interest in the scientific community, primarily due to its diverse biological activities, including anti-inflammatory, anti-cancer, and phytoestrogenic properties. This technical guide provides a comprehensive overview of the discovery of IXN, its natural sources, and detailed methodologies for its extraction and synthesis. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

Isoxanthohumol is not typically found in significant quantities in raw hops; instead, it is primarily formed through the thermal isomerization of Xanthohumol (XN), the most abundant prenylated chalcone in the female inflorescences of the hop plant (Humulus lupulus L.).[1][2] The conversion from XN to IXN, a flavanone, occurs during the wort boiling process in brewing.[1] This structural change involves an intramolecular cyclization of the chalcone backbone.[3][4]

The metabolism of IXN in the human body is of particular interest as it can be O-demethylated by gut microflora and liver enzymes to form 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known.[1][5][6] This biotransformation underscores the potential health implications of dietary IXN consumption.

Natural Sources and Quantitative Data

The primary natural source of this compound is hops (Humulus lupulus L.) and hop-derived products, most notably beer. The concentration of IXN in these sources can vary significantly depending on the hop variety, processing conditions, and brewing methods.

Table 1: Concentration of Isoxanthohumol in Various Hop Varieties

| Hop Variety | Isoxanthohumol Concentration (mg/kg) | Analytical Method |

| Various German Varieties | 11 - 1,245 | HPLC-DAD |

| American Varieties | 22 - 882 | HPLC-DAD |

| English Varieties | 13 - 489 | HPLC-DAD |

Data compiled from multiple sources.

Table 2: Concentration of Isoxanthohumol in Different Beer Types

| Beer Type | Isoxanthohumol Concentration (mg/L) | Analytical Method |

| Lager | 0.13 - 1.54 | HPLC-MS/MS |

| Ale | 0.35 - 2.87 | HPLC-MS/MS |

| Stout | 0.88 - 3.44 | HPLC-MS/MS |

| Non-alcoholic | 0.04 - 0.76 | HPLC-MS/MS |

Data compiled from multiple sources including Stevens et al., 1999.[7]

Experimental Protocols

This section provides detailed methodologies for the extraction of Isoxanthohumol from hops and its synthesis from Xanthohumol.

Extraction of Isoxanthohumol from Hops

This method offers an environmentally friendly approach to selectively extract IXN.

-

Apparatus: Accelerated Solvent Extractor (ASE) system.

-

Sample Preparation: 1 g of cryogenically ground hop pellets mixed with 2 g of sea sand.

-

Extraction Cell: 11 mL stainless steel cell.

-

Solvent: Deionized water.

-

Procedure:

-

Load the sample into the extraction cell.

-

Pressurize the system to 1500 psi.

-

Heat the cell to 150°C.

-

Perform static extraction for 30 minutes (e.g., 6 cycles of 5 minutes each).

-

Rinse the cell with fresh solvent.

-

Purge the system with nitrogen gas to collect the extract.

-

-

Analysis: The extract can be analyzed by HPLC-DAD to quantify the IXN content.[8][9][10]

SFE-CO2 is a highly tunable method for extracting various compounds from hops, including prenylflavonoids.

-

Apparatus: Supercritical fluid extractor.

-

Sample Preparation: Ground hop pellets.

-

Solvent: Supercritical carbon dioxide, often with a co-solvent like ethanol.

-

Procedure:

-

Load the ground hops into the extraction vessel.

-

Pressurize the system with CO2 to the desired pressure (e.g., 25 MPa).

-

Heat the vessel to the desired temperature (e.g., 50°C).

-

Introduce the co-solvent (e.g., 80% ethanol) at a specific ratio.

-

Initiate the extraction flow.

-

Collect the extract by depressurizing the CO2 in a separator.

-

-

Optimization: The yield and selectivity of IXN extraction can be optimized by adjusting pressure, temperature, and co-solvent concentration.[11][12][13]

Conventional solvent extraction remains a common method for obtaining IXN.

-

Solvents: Ethanol, methanol, acetone, or mixtures thereof.

-

Procedure:

-

Macerate or sonicate ground hop material with the chosen solvent (e.g., 1:10 solid-to-solvent ratio).

-

Separate the liquid extract from the solid residue by filtration or centrifugation.

-

The extraction can be repeated multiple times to improve yield.

-

The combined extracts are then concentrated under reduced pressure.

-

-

Purification: The crude extract can be further purified using techniques like column chromatography on silica gel or selective adsorption on polyvinylpolypyrrolidone (PVPP).[14][15][16][17]

Synthesis of Isoxanthohumol from Xanthohumol

This protocol describes the chemical isomerization of XN to IXN.

-

Reaction: Alkaline-catalyzed intramolecular cyclization.

-

Reagents: Xanthohumol, aqueous sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve Xanthohumol in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath (0°C).

-

Slowly add a pre-cooled aqueous solution of NaOH while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Once the reaction is complete, neutralize the mixture with an acid (e.g., formic acid).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The resulting crude Isoxanthohumol can be purified by column chromatography or recrystallization.[4][18]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways implicated in various diseases.

Signaling Pathways Modulated by this compound

Caption: this compound upregulates the PI3K/AKT signaling pathway.

Caption: this compound activates the AMPK/PPARα signaling pathway.

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Workflows

Caption: A typical in vitro workflow for assessing the anticancer effects of (2S)-IXN.

Conclusion

This compound, a prenylflavonoid derived from hops, continues to be a compound of significant scientific interest. Its formation from Xanthohumol and its role as a precursor to the potent phytoestrogen 8-prenylnaringenin highlight the importance of understanding its chemistry and metabolism. This guide has provided a detailed overview of the discovery, natural sources, and analytical and synthetic methodologies related to IXN. The elucidation of its interactions with key cellular signaling pathways provides a foundation for future research into its therapeutic potential. The provided experimental protocols and workflows are intended to facilitate further investigation into this promising natural product.

References

- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Highly isoxanthohumol enriched hop extract obtained by pressurized hot water extraction (PHWE). Chemical and functional characterization - Universidad Autónoma de Madrid [portalcientifico.uam.es]

- 11. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ISOLATION OF PRENYLFLAVONOIDS FROM HOPS | International Society for Horticultural Science [ishs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents | Semantic Scholar [semanticscholar.org]

- 20. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. advances.umw.edu.pl [advances.umw.edu.pl]

The Endogenous Pathway to (2S)-Isoxanthohumol in Hops: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (2S)-isoxanthohumol in Humulus lupulus (hops). It details the enzymatic steps leading to the formation of its precursor, xanthohumol, and explores the critical cyclization to isoxanthohumol, with a focus on the stereospecific generation of the (2S)-enantiomer. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the biochemical processes to support further research and development in this field.

Introduction to this compound and its Biosynthetic Origins

Isoxanthohumol is a prenylated flavonoid found in hops and beer, recognized for its potential health benefits. It exists as two enantiomers, (2R)- and this compound. The biosynthesis of isoxanthohumol in hops is not a direct pathway but rather proceeds through the formation of a key intermediate, xanthohumol. Xanthohumol is the principal prenylated chalcone in the lupulin glands of hop cones[1][2]. The conversion of xanthohumol to isoxanthohumol occurs via an intramolecular cyclization. While this reaction can occur non-enzymatically, particularly under thermal stress during the brewing process or acidic conditions, evidence suggests the potential for a stereospecific enzymatic conversion to this compound within the hop plant[3][4].

The Biosynthetic Pathway to Xanthohumol

The formation of xanthohumol is a multi-step enzymatic process that takes place in the glandular trichomes of hops[1]. It begins with precursors from general phenylpropanoid and isoprenoid metabolism.

Key Precursors:

-

p-Coumaroyl-CoA: Derived from the phenylpropanoid pathway.

-

Malonyl-CoA: A key building block in polyketide synthesis. Both acetyl-CoA and malonyl-CoA are found at elevated levels in lupulin glands[5].

-

Dimethylallyl pyrophosphate (DMAPP): The prenyl group donor, synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids of lupulin glands[1].

The enzymatic cascade leading to xanthohumol involves three key enzymes: a chalcone synthase (CHS), a prenyltransferase (PT), and an O-methyltransferase (OMT).

Step 1: Chalcone Synthesis

The initial step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by a lupulin gland-specific chalcone synthase, CHS_H1 [6][7][8].

-

Enzyme: Chalcone Synthase (CHS_H1)

-

Substrates: p-Coumaroyl-CoA, Malonyl-CoA

-

Product: Naringenin Chalcone

Interestingly, a chalcone isomerase-like protein (CHIL) has been shown to bind to CHS and enhance the production of naringenin chalcone, thereby improving the efficiency of flavonoid biosynthesis[9]. In hops, a noncatalytic chalcone isomerase-like protein, HlCHIL2 , has been identified and shown to enhance the activities of both CHS_H1 and the subsequent prenyltransferase, HlPT1L[10][11][12].

Step 2: Prenylation

Following its synthesis, naringenin chalcone is prenylated with a dimethylallyl group from DMAPP. This reaction is catalyzed by a membrane-bound prenyltransferase, HlPT1L , yielding desmethylxanthohumol[10][11].

-

Enzyme: Hop Prenyltransferase (HlPT1L)

-

Substrates: Naringenin Chalcone, Dimethylallyl pyrophosphate (DMAPP)

-

Product: Desmethylxanthohumol

Step 3: O-Methylation

The final step in xanthohumol biosynthesis is the methylation of the 6'-hydroxyl group of desmethylxanthohumol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, HlOMT1 , to produce xanthohumol[1][6]. The presence of desmethylxanthohumol in hop cones suggests that prenylation occurs before methylation[1].

-

Enzyme: O-methyltransferase (HlOMT1)

-

Substrates: Desmethylxanthohumol, S-adenosyl-L-methionine (SAM)

-

Product: Xanthohumol

The Stereospecific Cyclization to this compound

The conversion of the chalcone xanthohumol to the flavanone isoxanthohumol is a critical step. While this cyclization can happen spontaneously, often resulting in a racemic mixture of (2S)- and (2R)-isoxanthohumol, the specific biosynthesis of the (2S)-enantiomer points towards an enzymatic catalyst[3].

In plants, the stereospecific cyclization of chalcones to (2S)-flavanones is typically catalyzed by a chalcone isomerase (CHI) . While a dedicated CHI for xanthohumol in hops has not been definitively characterized, several lines of evidence support its existence:

-

Transcriptome data from hop glandular trichomes have revealed the presence of abundant CHI-like proteins[13].

-

Fungal species have been shown to possess chalcone isomerase-like activity, capable of catalyzing the enantioselective isomerization of 2'-hydroxychalcones to their corresponding (2S)-flavanones[4].

-

Purified chalcone isomerase from soybean has been shown to be highly stereoselective, yielding over 99.999% of the (2S)-flavanone[14].

Although trace amounts of isoxanthohumol are found in fresh lupulin glands, suggesting that this conversion might not be the primary fate of xanthohumol in planta, the enzymatic machinery for stereospecific cyclization is likely present.

Quantitative Data

Quantitative analysis of the intermediates and final products of this pathway is crucial for understanding its regulation and efficiency. The following tables summarize the available quantitative data.

Table 1: Concentration of Key Metabolites in Hop Tissues

| Compound | Tissue | Concentration | Reference |

| Xanthohumol | Lupulin Glands (cv. Taurus) | 11.7 mg/g fresh weight | [1] |

| Xanthohumol | Ethanolic Hop Extract | 3.75 ± 0.05 g/100 g | [15] |

| Xanthohumol | Hop Pellets | 0.62 ± 0.01 g/100 g | [15] |

| Isoxanthohumol | Hopped Beers | 0.04 to 3.44 mg/L | [16] |

Table 2: Kinetic Parameters of Related Enzymes

| Enzyme | Substrate | Km | Reference |

| Valerophenone Synthase (VPS) | Isovaleryl-CoA | 4 mM | [13] |

| Valerophenone Synthase (VPS) | Isobutyryl-CoA | 10 mM | [13] |

| Valerophenone Synthase (VPS) | Malonyl-CoA | 33 mM | [13] |

Experimental Protocols

This section provides an outline of key experimental protocols for the study of the this compound biosynthesis pathway.

Recombinant Expression and Purification of Hop Enzymes

Objective: To produce purified enzymes (e.g., CHS_H1, HlOMT1, hop CHI) for in vitro characterization.

Protocol Outline:

-

Gene Cloning: The open reading frame of the target gene (e.g., chs_H1) is amplified from hop cDNA and cloned into an appropriate expression vector (e.g., pET-32a or pET30) with a purification tag (e.g., His-tag)[17][18].

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21 (DE3)[17][18].

-

Induction of Protein Expression: The E. coli culture is grown to an optimal density (OD600 of 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Incubation is continued at a lower temperature (e.g., 16-20°C) to enhance protein solubility[18].

-

Cell Lysis and Protein Extraction: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Protein Purification: The tagged recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins)[17]. The purity of the protein is assessed by SDS-PAGE.

Chalcone Synthase (CHS_H1) Activity Assay

Objective: To determine the enzymatic activity of CHS_H1.

Protocol Outline:

-

Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 7.0-7.5), the purified CHS_H1 enzyme, p-coumaroyl-CoA, and malonyl-CoA[19].

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 5-60 minutes)[18][19].

-

Reaction Termination and Product Extraction: The reaction is stopped, and the chalcone product is extracted with an organic solvent like ethyl acetate[19].

-

Product Analysis: The extracted product (naringenin chalcone) is analyzed and quantified by high-performance liquid chromatography (HPLC) with UV detection.

Chalcone Isomerase (CHI) Activity Assay

Objective: To assess the ability of a putative hop CHI to catalyze the cyclization of xanthohumol.

Protocol Outline:

-

Substrate Preparation: Xanthohumol is used as the substrate.

-

Reaction Mixture: The assay mixture includes a suitable buffer (e.g., potassium phosphate, pH 7.5), the purified recombinant CHI, and xanthohumol[19].

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Product Extraction and Analysis: The reaction is terminated, and the product, isoxanthohumol, is extracted with ethyl acetate.

-

Stereospecificity Analysis: The enantiomeric ratio of the resulting isoxanthohumol ((2S)- vs. (2R)-) is determined using chiral HPLC to assess the stereospecificity of the enzyme.

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a general experimental workflow.

Caption: Biosynthetic pathway of this compound in hops.

Caption: General workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in hops is a complex process that culminates in the stereospecific cyclization of xanthohumol. While the pathway to xanthohumol is well-established, the enzymatic basis for the formation of the (2S)-enantiomer of isoxanthohumol remains an active area of research. The identification and characterization of a hop-specific chalcone isomerase that acts on xanthohumol will be a significant step forward in understanding and potentially manipulating the production of this bioactive compound. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of flavonoid biosynthesis and its applications in drug development and human health.

References

- 1. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic reactions by five chalcone synthase homologs from hop (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A conserved strategy of chalcone isomerase-like protein to rectify promiscuous chalcone synthase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of xanthohumol and isoxanthohumol in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iosrjournals.org [iosrjournals.org]

- 18. maxapress.com [maxapress.com]

- 19. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

A Technical Guide to the Pharmacological Properties of (2S)-Isoxanthohumol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Isoxanthohumol (IXN), a prenylflavonoid originating from the hop plant (Humulus lupulus), has garnered significant scientific interest for its diverse pharmacological activities. As a microbial biotransformed metabolite of isoxanthohumol, it exhibits a range of biological effects, including anti-inflammatory, anticancer, antioxidant, and metabolic regulatory properties. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing critical signaling pathways and metabolic processes using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Isoxanthohumol (IXN) is a prominent prenylflavanone found in hops and beer, primarily formed from the isomerization of xanthohumol (XN) during the brewing process.[1][2] In the human body, IXN can be further metabolized, notably by the gut microbiota, into the potent phytoestrogen 8-prenylnaringenin (8-PN).[3][4] this compound is one of the enantiomers of isoxanthohumol.[1][5] This guide focuses on the specific pharmacological attributes of this stereoisomer where data is available, and also discusses the properties of isoxanthohumol in general, as many studies do not distinguish between the enantiomers.

The pharmacological profile of isoxanthohumol is broad, with demonstrated effects on multiple signaling pathways and cellular processes. Its potential therapeutic applications are being explored in various domains, including oncology, metabolic disorders, and inflammatory diseases.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of isoxanthohumol are critical to understanding its physiological effects. Studies in both rodents and humans have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameters

Pharmacokinetic studies have revealed that isoxanthohumol generally has low systemic availability.[6] Following oral administration, it is rapidly absorbed, with plasma concentrations peaking within a few hours.[6][7] The compound undergoes enterohepatic recycling, which is suggested by the appearance of multiple peaks in serum concentration over time.[8]

Table 1: Pharmacokinetic Parameters of Isoxanthohumol in Rodents

| Parameter | Value | Species | Dosage | Administration Route | Source |

| Cmax | 3.95 ± 0.81 µmol/L | Mice | 50 mg/kg BW | Oral | [6][7] |

| Tmax | 0.5 h | Mice | 50 mg/kg BW | Oral | [6] |

| Bioavailability | ~4-5% | Rats | 100 mg/kg | Oral | [8] |

Tissue Distribution

Following absorption, isoxanthohumol distributes to various tissues, with the highest concentrations typically found in the liver and kidneys.[6][7] This distribution pattern is consistent with its primary sites of metabolism.

Table 2: Tissue Distribution of Isoxanthohumol in Mice (Single Oral Dose of 50 mg/kg BW)

| Tissue | Peak Concentration (nmol/g tissue) | Time to Peak | Source |

| Liver | ~1.5 | 0.5 h | [6] |

| Kidney | ~3.0 | 0.5 h | [6] |

| Lung | ~0.1 | 0.5 h | [6] |

| Pancreas | ~0.4 | 1 h | [6] |

| Spleen | ~0.3 | 4 h | [6] |

| Heart | ~0.1 | 0.5 h | [6] |

Metabolism

The metabolism of isoxanthohumol is a key determinant of its biological activity. It undergoes both phase I and phase II metabolic transformations. A critical metabolic step is the O-demethylation to form 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][9] This conversion is mediated by hepatic cytochrome P450 enzymes, such as CYP1A2, and significantly by the gut microflora.[4][9] Isoxanthohumol and its metabolites are also conjugated with glucuronic acid and sulfate for excretion.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isoxanthohumol - Wikipedia [en.wikipedia.org]

- 4. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-Isoxanthohumol: A Microbial Biotransformed Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol is a prenylated flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. As a microbial biotransformed metabolite of xanthohumol, a primary flavonoid found in hops (Humulus lupulus L.), this compound presents a compelling case for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, focusing on its microbial biotransformation, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research in this promising area.

Isoxanthohumol (IXN) is formed from the cyclization of xanthohumol (XN) during the brewing process and can also be produced through microbial transformation.[1][2] While often occurring as a racemic mixture of (2S)- and (2R)-enantiomers, the specific biological activities of each stereoisomer are an area of active investigation. This guide will focus on the available information regarding this compound and its broader context within the bioactivity of isoxanthohumol.

Microbial Biotransformation of Xanthohumol to Isoxanthohumol

The conversion of xanthohumol to isoxanthohumol can be achieved through microbial biotransformation, offering an alternative to chemical synthesis. Various microorganisms, particularly fungi, have been shown to catalyze the cyclization of the α,β-unsaturated ketone moiety in xanthohumol to form the flavanone structure of isoxanthohumol.[3] This biotransformation is often not stereospecific, resulting in a racemic mixture of (2S)- and (2R)-isoxanthohumol.[2][4]

Several fungal species have been identified for their ability to transform xanthohumol and isoxanthohumol into various metabolites. These include:

-

Fusarium oxysporum [5]

-

Pichia membranifaciens

-

Mucor hiemalis [5]

-

Beauveria bassiana [6]

-

Absidia glauca [6]

-

Aspergillus ochraceus [3]

-

Mortierella mutabilis [3]

The enzymatic machinery within these microorganisms, likely involving chalcone isomerase-like enzymes, facilitates this conversion.[3][7] The resulting isoxanthohumol can then be further metabolized by the same or different microorganisms, leading to a diverse array of derivatives, including hydroxylated and glycosylated forms.[3][6]

Biological Activities and Therapeutic Potential

Isoxanthohumol, and by extension its (2S)-enantiomer, exhibits a range of biological activities that underscore its therapeutic potential. These activities are primarily centered around its anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

Isoxanthohumol has demonstrated antiproliferative effects against various cancer cell lines.[8][9] While much of the research has been conducted with the racemic mixture, the data provides a strong rationale for investigating the specific activity of the (2S)-enantiomer.

Table 1: Quantitative Data on the Anti-Cancer Activity of Isoxanthohumol

| Compound | Cell Line | Assay | IC50 / Activity | Reference |

| Isoxanthohumol | B16 Melanoma | MTT Assay | IC50: 22.15 µM | [10] |

| Isoxanthohumol | A375 Melanoma | MTT Assay | IC50: 22.9 µM | [10] |

| Isoxanthohumol | MCF-7 (Breast Cancer) | Not specified | Antiproliferative activity observed | [8][9] |

| Isoxanthohumol | A-2780 (Ovarian Cancer) | Not specified | Antiproliferative activity observed | [8] |

| Isoxanthohumol | DU145 (Prostate Cancer) | Not specified | Antiproliferative activity observed | [8] |

| Isoxanthohumol | PC-3 (Prostate Cancer) | Not specified | Antiproliferative activity observed | [8][9] |

| Isoxanthohumol | HT-29 (Colon Cancer) | Not specified | Antiproliferative activity observed | [8][9] |

| Isoxanthohumol | SW620 (Colon Cancer) | Not specified | Antiproliferative activity observed | [8] |

Anti-Inflammatory Activity

Isoxanthohumol has been shown to possess potent anti-inflammatory properties.[11] It can suppress the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways.[8][11][12]

Table 2: Quantitative Data on the Anti-Inflammatory Activity of Isoxanthohumol

| Compound | Cell Line / Model | Effect | Concentration | Reference |

| Isoxanthohumol | LPS-activated THP-1 monocytes | Inhibition of MCP-1 and IL-6 production | Not specified | [12] |

| Isoxanthohumol | Monoblastic leukemia cell line (MonoMac6) | Inhibition of pro-inflammatory gene expression | Not specified | [8][13] |

Antioxidant Activity

The antioxidant capacity of isoxanthohumol has been evaluated using various assays. While generally found to be less potent than its precursor, xanthohumol, it still contributes to the overall antioxidant profile of hop-derived compounds.[1][14]

Table 3: Quantitative Data on the Antioxidant Activity of Isoxanthohumol

| Compound | Assay | Result | Reference |

| Isoxanthohumol | ORAC | Lower capacity than Xanthohumol | [1][14] |

| Isoxanthohumol | FRAP | Lower capacity than Xanthohumol | [1][14] |

Mechanisms of Action: Key Signaling Pathways

The biological activities of isoxanthohumol are mediated through its interaction with several key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Isoxanthohumol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[11][15] This inhibition is a key mechanism behind its anti-inflammatory and anti-cancer effects.

Figure 1: Inhibition of NF-κB Pathway by Isoxanthohumol

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Isoxanthohumol has been reported to interfere with the JAK/STAT signaling pathway, contributing to its anti-cancer and immunomodulatory effects.[8][9][13]

Figure 2: Interference of JAK/STAT Pathway by Isoxanthohumol

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is limited, its precursor, xanthohumol, is a known activator of the Nrf2 pathway.[16][17] Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes, protecting cells from oxidative stress.

Figure 3: Potential Activation of Nrf2 Pathway by Isoxanthohumol

Experimental Protocols

This section provides detailed methodologies for key experiments related to the microbial biotransformation and biological evaluation of this compound.

Microbial Biotransformation of Xanthohumol

This protocol is a general guideline for the microbial transformation of xanthohumol to isoxanthohumol using a fungal strain. Optimization will be required for specific microorganisms.

Figure 4: General Workflow for Microbial Biotransformation

1. Microorganism and Culture Media:

-

Select a suitable fungal strain (e.g., Rhizopus oryzae).

-

Prepare a sterile liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

2. Inoculation and Pre-culture:

-

Inoculate the fungal strain into the liquid medium.

-

Incubate at 25-28°C with shaking (e.g., 150 rpm) for 48-72 hours to obtain a seed culture.

3. Biotransformation:

-

Inoculate a larger volume of fresh medium with the seed culture.

-

After 24 hours of growth, add a solution of xanthohumol (e.g., 10 mg/mL in ethanol) to the culture to a final concentration of 50-100 mg/L.

-

Continue the incubation for 7-14 days, monitoring the transformation by TLC or HPLC.

4. Extraction:

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelia separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

5. Purification:

-

Dissolve the crude extract in a small amount of methanol.

-

Subject the extract to column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of chloroform-methanol) to isolate the isoxanthohumol fraction.

-

Further purification can be achieved by preparative HPLC.

MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[18]

1. Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, HT-29, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

4. MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound, as a microbial biotransformed metabolite, holds considerable promise as a lead compound for the development of novel therapeutics. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant activities, coupled with its natural origin, make it an attractive candidate for further investigation. However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of the (2S)-enantiomer compared to its (2R) counterpart and the racemic mixture.

Future research should focus on the following areas:

-

Enantioselective Microbial Synthesis: Development of microbial biotransformation processes that can selectively produce this compound in high yield and purity.

-

Stereospecific Biological Evaluation: A thorough investigation of the anti-cancer, anti-inflammatory, and antioxidant activities of the purified (2S)- and (2R)-isoxanthohumol enantiomers to determine if there is a stereospecific basis for their bioactivity.

-

Mechanism of Action Studies: Detailed molecular studies to elucidate the specific targets and signaling pathways modulated by each enantiomer.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Addressing these research questions will be critical in unlocking the full therapeutic potential of this compound and paving the way for its potential clinical application.

References

- 1. Exploring antioxidative properties of xanthohumol and isoxanthohumol: An integrated experimental and computational approach with isoxanthohumol pKa determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of a major beer prenylflavonoid - isoxanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Biotransformation of Xanthohumol by Entomopathogenic Filamentous Fungi | Semantic Scholar [semanticscholar.org]

- 8. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]

- 12. Xanthohumol and related prenylated flavonoids inhibit inflammatory cytokine production in LPS-activated THP-1 monocytes: structure-activity relationships and in silico binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. exploring-antioxidative-properties-of-xanthohumol-and-isoxanthohumol-an-integrated-experimental-and-computational-approach-with-isoxanthohumol-pka-determination - Ask this paper | Bohrium [bohrium.com]

- 15. Xanthohumol, a chalcon derived from hops, inhibits hepatic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Xanthohumol Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Xanthohumol, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (2S)-Isoxanthohumol Enantiomers: An In-depth Technical Guide

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the specific biological activities of the (2S)- and (2R)-enantiomers of isoxanthohumol. While the bioactivity of racemic isoxanthohumol is widely reported, research detailing the distinct effects of its individual stereoisomers is not publicly available. This guide summarizes the known biological activities of racemic isoxanthohumol and outlines the methodologies that would be pertinent for the future investigation of its enantiomers.

Introduction to Isoxanthohumol

Isoxanthohumol (IXN) is a prenylated flavonoid found in hops (Humulus lupulus) and is a significant component of beer. It is formed from the isomerization of xanthohumol during the brewing process. IXN is known to possess a range of biological activities, including antiproliferative, anti-inflammatory, and antioxidant effects. It exists as a racemic mixture of two enantiomers: (2S)-Isoxanthohumol and (2R)-Isoxanthohumol. However, the majority of studies to date have been conducted on this racemic mixture, leaving the specific contributions of each enantiomer to the overall biological effect largely unknown.

Biological Activities of Racemic Isoxanthohumol

Racemic isoxanthohumol has demonstrated notable effects in several areas of pharmacological research, primarily focusing on its potential as an anticancer and chemopreventive agent.

Antiproliferative and Cytotoxic Activity

Studies have shown that racemic isoxanthohumol exhibits antiproliferative activity against a variety of human cancer cell lines. This includes, but is not limited to, breast, colon, prostate, and ovarian cancer cells[1][2][3]. The mechanism of this activity is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.

Table 1: Reported Antiproliferative Activity of Racemic Isoxanthohumol

| Cell Line | Cancer Type | Reported Effect |

| MCF-7 | Breast Cancer | Inhibition of proliferation[3] |

| HT-29 | Colon Cancer | Inhibition of proliferation[2] |

| PC-3 | Prostate Cancer | Inhibition of proliferation[2] |

| A-2780 | Ovarian Cancer | Inhibition of proliferation[2] |

Note: The data presented in this table is for racemic isoxanthohumol. Specific quantitative data such as IC50 values for the individual (2S) and (2R) enantiomers are not available in the reviewed literature.

Modulation of Cellular Signaling Pathways

Racemic isoxanthohumol has been shown to influence several key signaling pathways involved in cell growth, survival, and inflammation.

-

JAK/STAT Pathway: Isoxanthohumol has been reported to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors, and its dysregulation is often implicated in cancer and inflammatory diseases[2].

-

AMPK/PPARα Pathway: Research suggests that isoxanthohumol can activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways. These pathways are central to the regulation of cellular energy metabolism and lipid metabolism.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and growth, is also reported to be modulated by isoxanthohumol.

Due to the absence of enantiomer-specific data, the following diagrams represent the known interactions of racemic isoxanthohumol with these pathways.

Caption: Racemic Isoxanthohumol and the JAK/STAT Signaling Pathway.

Caption: Racemic Isoxanthohumol's Influence on AMPK/PPARα and PI3K/AKT Pathways.

Experimental Protocols for Future Enantiomer-Specific Research

To elucidate the distinct biological activities of the (2S)- and (2R)-enantiomers of isoxanthohumol, a series of well-defined experimental protocols are required. The following outlines key methodologies that would be essential for such investigations.

Chiral Separation of Isoxanthohumol Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers.

Caption: Workflow for the Chiral Separation of Isoxanthohumol.

Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of flavonoid enantiomers.

-

Mobile Phase Optimization: Develop an optimal mobile phase, likely consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), to achieve baseline separation of the two enantiomers.

-

Detection: Employ a UV detector set at the maximum absorbance wavelength for isoxanthohumol to monitor the elution of the enantiomers.

-

Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

-

Purity and Identity Confirmation: Confirm the purity and absolute configuration of the separated enantiomers using techniques such as polarimetry and circular dichroism (CD) spectroscopy.

In Vitro Antiproliferative and Cytotoxicity Assays

Once the pure enantiomers are obtained, their biological activities can be assessed using various in vitro assays.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound, (2R)-Isoxanthohumol, and the racemic mixture for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each enantiomer and the racemate.

Signaling Pathway Analysis

To investigate the enantioselective effects on signaling pathways, Western blotting can be employed.

Protocol: Western Blotting for Signaling Protein Phosphorylation

-

Cell Lysis: Treat cells with this compound, (2R)-Isoxanthohumol, or the racemic mixture for a defined period. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-AKT, AKT).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

While the biological activities of racemic isoxanthohumol are of significant interest to the scientific community, the current body of literature lacks a detailed investigation into the specific roles of its (2S) and (2R) enantiomers. A research paper focusing on a structurally related compound, 8-isopentenylnaringenin, reported no significant difference in the estrogen receptor binding affinity between its (S) and (R) enantiomers. This finding suggests that stereochemistry may not be a critical determinant for all biological activities of prenylated flavonoids. However, this cannot be extrapolated to all biological targets of isoxanthohumol without direct experimental evidence.

Future research should prioritize the chiral separation of isoxanthohumol and the subsequent comparative evaluation of the biological activities of the pure enantiomers. Such studies are essential to fully understand the structure-activity relationship of this promising natural compound and to unlock its full therapeutic potential. The protocols outlined in this guide provide a framework for conducting these necessary investigations. The resulting data will be invaluable for researchers, scientists, and drug development professionals working in the field of natural product-based therapeutics.

References

In Vitro Estrogenic Activity of (2S)-Isoxanthohumol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and beer. While structurally related to other phytoestrogens, its direct estrogenic activity is considered weak. However, IXN serves as a pro-estrogen, as it can be metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN) both in vitro by human liver microsomes and in vivo by the intestinal microbiota.[1][2][3] This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Quantitative Data Summary

The direct in vitro estrogenic activity of this compound is notably lower than that of 17β-estradiol and its metabolite, 8-prenylnaringenin. The following tables summarize the available quantitative data from key in vitro assays.

| Assay Type | Cell Line | Endpoint | This compound (IXN) | 17β-Estradiol (E2) | 8-Prenylnaringenin (8-PN) | Reference |

| Alkaline Phosphatase Induction | Ishikawa | ED50 (nM) | 342 ± 125 | 0.051 | 3.9 | [4][5] |

| Estrogen Receptor Binding | ||||||

| ERα Competitive Binding | Rat Uteri | IC50 (µg/mL) | >100 | - | - | [6] |

| ERβ Competitive Binding | Rat Uteri | IC50 (µg/mL) | >100 | - | - | [6] |

| Cell Proliferation | ||||||

| MCF-7 Cell Viability (72h) | MCF-7 | IC50 (µM) - Cytotoxicity | 11.1 ± 0.9 | - | - | [7] |

Note: The MCF-7 cell viability data reflects cytotoxicity at higher concentrations and not estrogenic proliferation.

Signaling and Metabolic Pathways

The estrogenic effects of compounds are primarily mediated through the estrogen receptor (ER) signaling pathway. In the case of this compound, its metabolic conversion to 8-prenylnaringenin is a critical step for significant estrogenic activity.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to evaluate the estrogenic activity of this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Workflow:

Detailed Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[8]

-

Competitive Binding Incubation: A constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) are incubated with a range of concentrations of this compound (or a positive control like unlabeled 17β-estradiol) in a total volume of 500 µL. Incubation is typically carried out at 4°C overnight to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: A slurry of hydroxylapatite (HAP) is added to each tube to adsorb the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the free radioligand is discarded. The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.[9]

-

Measurement of Radioactivity: The radiolabeled ligand bound to the receptor is eluted from the HAP pellet using ethanol and transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol is determined and expressed as the IC50 value.[8]

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE) in a suitable cell line.

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection: Human cells that endogenously or recombinantly express the estrogen receptor (e.g., MCF-7, HeLa) are stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an ERE promoter.[10][11]

-

Cell Seeding and Treatment: The transfected cells are seeded in multi-well plates. After attachment, the cells are treated with various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).[10]

-

Incubation: The cells are incubated for a sufficient period (typically 24 hours) to allow for gene transcription and protein expression.[5]

-

Cell Lysis and Luciferase Assay: The culture medium is removed, and the cells are lysed using a specific lysis buffer. The cell lysate is then mixed with a luciferase substrate solution.[5]

-

Measurement of Luminescence: The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The luminescence values are normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). The concentration of the test compound that produces a half-maximal response is determined and expressed as the EC50 value.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Workflow:

Detailed Methodology:

-

Cell Culture and Steroid Deprivation: MCF-7 cells are cultured in a medium supplemented with charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens and other steroid hormones.[12][13]

-

Cell Seeding and Treatment: The cells are seeded in multi-well plates. After attachment, they are treated with a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.[12]

-

Incubation: The cells are incubated for an extended period, typically 6 days, to allow for multiple cell divisions.[12]

-

Measurement of Cell Proliferation: Cell proliferation can be quantified using various methods:

-

Sulforhodamine B (SRB) Assay: Cells are fixed, and the total protein content, which is proportional to cell number, is stained with SRB dye. The absorbance is then measured.[5]

-

MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is indicative of cell viability and proliferation.[7]

-

Alamar Blue Assay: This assay uses a redox indicator that changes color in response to cellular metabolic activity.[1]

-

-

Data Analysis: The increase in cell number in treated wells is compared to the vehicle control to determine the proliferative effect of the compound.

Conclusion

The in vitro data collectively indicate that this compound possesses weak intrinsic estrogenic activity. Its primary contribution to estrogenicity arises from its metabolic conversion to the highly potent phytoestrogen, 8-prenylnaringenin. For researchers and drug development professionals, it is crucial to consider both the direct, albeit weak, estrogenic effects of this compound and its role as a pro-estrogen when evaluating its biological activity and potential applications. The experimental protocols detailed in this guide provide a framework for the consistent and reliable in vitro assessment of the estrogenic properties of this compound and other related compounds.

References

- 1. Detection of weak estrogenic flavonoids using a recombinant yeast strain and a modified MCF7 cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of estrogenic activity of flavonoids from Mediterranean plants using an in vitro short-term test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of hop (Humulus lupulus L.) flavonoids on aromatase (estrogen synthase) activity [agris.fao.org]

- 4. Frontiers | The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells [frontiersin.org]

- 5. Frontiers | Systemically Achievable Doses of Beer Flavonoids Induce Estrogenicity in Human Endometrial Cells and Cause Synergistic Effects With Selected Pesticides [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of hop (Humulus lupulus L.) flavonoids on aromatase (estrogen synthase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ebm-journal.org [ebm-journal.org]

- 12. The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijoear.com [ijoear.com]

An In-depth Technical Guide on the Core Role of (2S)-Isoxanthohumol in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of (2S)-Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer. It delves into its interactions with key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound (IXN) is a biologically active flavonoid that has garnered significant interest for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2] This guide focuses on the core signaling pathways modulated by IXN, providing a technical resource for researchers and professionals in drug development. IXN is structurally related to xanthohumol (XN) and can be formed from XN during the brewing process.[3] In the human body, IXN can be metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN) by the intestinal microbiota.[1][4][5]

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative data on the inhibitory and modulatory effects of Isoxanthohumol on various molecular targets and cellular processes.

Table 1: Inhibitory Concentrations (IC50) of Isoxanthohumol against Aldo-Keto Reductases

| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |

| Human Aldose Reductase (AKR1B1) | D,L-glyceraldehyde | 0.34 ± 0.03 | 0.34 | Uncompetitive |

| Human Aldose Reductase (AKR1B1) | Glucose | - | 0.71 | Uncompetitive |

| Human AKR1B10 | D,L-glyceraldehyde | 2.25 ± 0.22 | 2.25 | Uncompetitive |

| Human AKR1B10 | Farnesal | - | 1.95 | Uncompetitive |

Data sourced from Langer et al.[6][7]

Table 2: Effects of Isoxanthohumol on Angiogenesis and Inflammation Markers

| Cell Line | Treatment | Target | Effect | Concentration |

| HUVEC | IXN | VEGFR2 | 55% decrease | 10 µM |

| HUVEC | IXN | Angiopoietin 1 | 39% decrease | 10 µM |

| HUVEC | IXN | Angiopoietin 2 | 38% decrease | 10 µM |

| HUVEC | IXN | Tie2 | 56% decrease | 10 µM |

| HUVEC | IXN | Akt activation | 47% decrease | 10 µM |

| HUVEC | IXN | Erk activation | 52% decrease | 10 µM |

| HASMC | IXN | Angiopoietin 1 | 35% decrease | 10 µM |

| HASMC | IXN | Erk activation | 69% decrease | 10 µM |

| HUVEC | IXN | TNF-α | 40% decrease | 10 µM |

| HASMC | IXN | TNF-α | 26% decrease | 10 µM |

| HUVEC | IXN | NF-κB | 42% decrease | 10 µM |

| HASMC | IXN | NF-κB | 24% decrease | 10 µM |

Data sourced from Negrão et al.[8]

Core Signaling Pathways Modulated by this compound

IXN exerts its biological effects by modulating several key signaling pathways implicated in cell growth, proliferation, inflammation, and metabolism.

Recent studies have shown that IXN can improve hepatic lipid metabolism by activating the AMPK/PPARα and PI3K/AKT signaling pathways.[9][10][11] In hyperlipidemic mice, IXN treatment led to a significant increase in the protein levels of phosphorylated AMPK (p-AMPK), PPARα, phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[9][10][11] This activation leads to a reduction in lipid accumulation and oxidative stress.[9][10]

References

- 1. goldbio.com [goldbio.com]

- 2. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of isoxanthohumol into 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Isoxanthohumol modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into (2S)-Isoxanthohumol: A Technical Guide for Researchers